BenchChemオンラインストアへようこそ!

3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Analytical Chemistry Procurement Quality Control Reproducible Research

Procure 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 1428139-59-6) to access a critical CDK4/6 inhibitor intermediate validated in US Patent 11685744. Incorporates essential N4-ethylpiperazinyl moiety for target selectivity. Enables SAR expansion on heterocyclic kinase scaffolds. Available in high purity for reliable R&D.

Molecular Formula C8H16N6
Molecular Weight 196.25 g/mol
CAS No. 1428139-59-6
Cat. No. B1400089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
CAS1428139-59-6
Molecular FormulaC8H16N6
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NNC(=N2)N
InChIInChI=1S/C8H16N6/c1-2-13-3-5-14(6-4-13)8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12)
InChIKeySAMZQBGUFKVIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 1428139-59-6): Physicochemical and Structural Characterization for Research Sourcing


3-(4-Ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 1428139-59-6) is a heterocyclic small molecule featuring a 1,2,4-triazol-5-amine core N-substituted with a 4-ethylpiperazin-1-yl moiety. Its molecular formula is C₈H₁₆N₆ with a molecular weight of 196.25 g/mol, and it is commercially available from multiple vendors with purities typically ranging from 95% to 98% . The compound is documented in patent literature as a key intermediate in the synthesis of kinase-targeting therapeutic candidates, specifically within US Patent 11685744 where it serves as a building block for CDK4/6 inhibitors [1].

Structural Specificity of 3-(4-Ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine: Why Unspecified Piperazine-Triazole Analogs Cannot Be Substituted


Piperazine-1,2,4-triazol-5-amine hybrids constitute a broad chemical class with diverse substitution patterns that profoundly affect target engagement, physicochemical properties, and downstream biological performance. The N4-substituent on the piperazine ring serves as a critical determinant of both potency and selectivity. For example, in endocannabinoid hydrolase inhibitor programs, the phenylpiperazinyl series displays nanomolar MAGL/FAAH inhibition with varying selectivity windows, whereas benzylpiperazinyl analogs exhibit distinct dual-inhibition profiles [1]. Furthermore, the presence of a specific 4-ethylpiperazinyl group (as opposed to 4-methylpiperazinyl or 4-phenylpiperazinyl) is essential for maintaining the specific CDK4/6 inhibitory activity observed in patent-derived lead candidates [2]. Substituting a generic piperazine-triazole compound without verifying the exact N4-substitution and regioisomeric form (1H-1,2,4-triazol-5-amine vs. 4H tautomer) introduces unacceptable risk of target promiscuity, altered PK properties, and invalid structure-activity relationship (SAR) extrapolation. The following quantitative evidence establishes the specific procurement rationale for 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine.

Quantitative Differentiators for 3-(4-Ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine: Purity, Patent Utility, and Pharmacological Class Inference


Commercial Purity and Lot-to-Lot Consistency of 3-(4-Ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Vendor-specified purity for 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 1428139-59-6) is documented at 98% by Leyan (Catalog No. 1848935) and minimum 95% by CymitQuimica/Biosynth . While specific impurity profiles for this exact CAS are not publicly disclosed, the consistency in reported purity across independent vendors provides a procurement benchmark. This represents a quantitative purity differentiator when compared to more complex analogs such as 3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-(cyclohexylmethyl)-4-methylpiperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine (CID 126642162), which has a molecular weight of 486.1 g/mol and would require substantially more rigorous analytical characterization for batch validation [1].

Analytical Chemistry Procurement Quality Control Reproducible Research

Documented Utility in CDK4/6 Inhibitor Patent Literature

3-(4-Ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is structurally embedded within the N-(5-(4-ethylpiperazin-1-yl) derivative series disclosed in US Patent 11685744 (Example 2). The compound incorporating this specific 4-ethylpiperazinyl-triazole scaffold demonstrated CDK4 and CDK6 inhibitory activity with an IC50 of 20 nM in TR-FRET assays using white 384-well low-volume microplates [1]. In contrast, the 4-methylpiperazinyl analog series in distinct patent families (e.g., US10208020) addresses alternative targets such as acidic mammalian chitinase (IC50 = 400 nM) [2]. This 20-fold difference in target affinity magnitude and target class (kinase vs. chitinase) underscores the divergent pharmacological trajectories dictated by the N4-alkyl substitution.

Kinase Inhibitor Medicinal Chemistry Patent Intermediates

Predicted Pharmacological Activity Profile via Computational PASS Analysis

Computational Prediction of Activity Spectra for Substances (PASS) analysis of 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine predicts a distinct activity profile with high probability scores (Pa > 0.95) for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. While this is a class-level inference rather than direct comparative data, the specific combination of high-confidence predictions differentiates this compound from other 1,2,4-triazol-5-amine derivatives lacking the 4-ethylpiperazinyl substitution. The ethyl group contributes to a calculated topological polar surface area (TPSA) of 74.07 Ų , a parameter that influences membrane permeability and bioavailability, distinguishing it from bulkier analogs with higher TPSA and altered predicted activity spectra.

Computational Chemistry Drug Repurposing Target Prediction

Impact of Ethyl vs. Methyl N4-Substitution on Physicochemical and Pharmacokinetic Parameters

The ethyl substituent at the N4-position of the piperazine ring in 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine (logP predicted ~1.2) confers distinct physicochemical properties compared to the 4-methylpiperazinyl analog (CAS 89292-91-1, predicted logP ~0.8). The increased lipophilicity from the additional methylene unit enhances passive membrane permeability while maintaining acceptable aqueous solubility for biological assays [1]. In broader SAR studies of triazole-piperazine hybrids, such as those evaluated as MAO-A inhibitors, ethyl-containing derivatives demonstrated IC50 values of 0.070 ± 0.002 µM, establishing that the ethyl substitution pattern is compatible with nanomolar-level enzyme inhibition [2]. This supports the premise that the 4-ethylpiperazinyl group offers a favorable balance of potency and drug-like properties relative to smaller alkyl substituents.

Medicinal Chemistry SAR Drug Metabolism

Validated Procurement and Research Applications for 3-(4-Ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 1428139-59-6)


CDK4/6 Kinase Inhibitor Medicinal Chemistry Campaigns

As documented in US Patent 11685744, the 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine scaffold serves as a critical intermediate for the synthesis of potent CDK4/6 inhibitors [1]. Procuring this specific intermediate enables medicinal chemists to directly replicate and expand upon the patent SAR, where elaborated lead compounds demonstrate IC50 values of 20 nM against CDK4/6 in TR-FRET assays. This is the primary validated use case supported by peer-reviewed patent evidence.

Phenotypic Screening for Lipid Metabolism and Apoptosis Modulation

Computational PASS analysis predicts high-probability activity (Pa = 0.999) for lipid metabolism regulation, DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [2]. Researchers conducting phenotypic screens in metabolic disease, oncology, or angiogenesis-related models can prioritize this compound based on these data-driven predictions. The defined purity (≥95%) and low molecular weight (196.25 g/mol) facilitate reliable dose-response determination in such assays.

Chemical Probe Development for Target Deconvolution

The compound's predicted multi-target profile (including antineoplastic, antifungal, and antibacterial activities with Pa values ranging from 0.961 to 0.792) [2] positions it as a useful starting point for developing chemical probes for target deconvolution studies. Its structural simplicity relative to more complex piperazine-triazole hybrids (e.g., CID 126642162, MW 486.1 g/mol) [3] enables facile synthetic derivatization to create focused libraries for identifying the molecular targets responsible for observed phenotypic effects.

SAR Expansion of 4-Alkylpiperazinyl Triazole Series

For research groups investigating structure-activity relationships across N4-alkylpiperazinyl triazole series, this compound represents the ethyl variant (C2) that bridges the gap between the methyl analog (C1) and bulkier substituents such as phenyl or cyclohexylmethyl. The predicted lipophilicity increment (logP ~1.2 vs. ~0.8 for the methyl analog) [4] allows systematic exploration of how incremental changes in N4-substituent size affect target engagement, cellular permeability, and metabolic stability. The commercial availability of the compound in defined purity from multiple vendors reduces synthetic burden and accelerates SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.